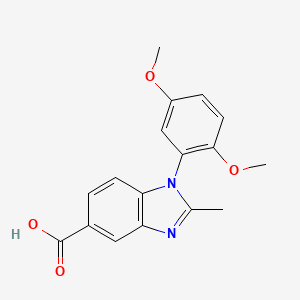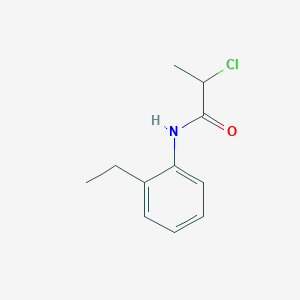![molecular formula C14H19ClN2O3S B3007132 2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one CAS No. 1018304-86-3](/img/structure/B3007132.png)
2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step reactions, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine involves these steps and results in a total yield of 48.2% . Similarly, the synthesis of 2-[4-((4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, optimized to give an 88.5% yield . These methods could potentially be adapted for the synthesis of 2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is confirmed using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed using IR and 1H-NMR . These analytical techniques are crucial for verifying the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their functional groups. The papers provided do not detail specific reactions for this compound, but they do discuss the synthesis and resolution of chiral 1,4-disubstituted piperazines . These reactions are important for the preparation of enantiomerically pure compounds, which can have different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers provided do not offer specific data on the physical and chemical properties of this compound. However, the synthesis and structural confirmation of related compounds suggest that similar analytical methods could be employed to determine these properties for the compound .
科学的研究の応用
Antidepressant Potential
A study by Kumar et al. (2017) highlights the antidepressant activities of a novel series of compounds, including those related to 2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one. The compounds were tested using Porsolt’s behavioral despair (forced swimming) test, showing significant antidepressant activity (Kumar et al., 2017).
Anticancer and Enzyme Inhibition
Żołnowska et al. (2018) synthesized derivatives with structural similarities to this compound, exhibiting potent inhibitory activity against human carbonic anhydrase isozymes and showing anticancer activity against various human tumor cell lines (Żołnowska et al., 2018).
Antimicrobial Studies
Patel and Agravat (2009) conducted studies on pyridine derivatives, including compounds structurally related to the chemical , demonstrating considerable antibacterial activity (Patel & Agravat, 2009).
Antitubercular Agents
Jallapally et al. (2014) explored 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, akin to this compound, as potential antitubercular agents. Two compounds showed potent antitubercular activity with low toxicity profiles (Jallapally et al., 2014).
作用機序
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .
Pharmacokinetics
Therefore, its impact on bioavailability is unclear .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the action of this compound .
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes correspond to specific precautionary measures to be taken when handling the compound.
特性
IUPAC Name |
2-chloro-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11-3-5-13(6-4-11)21(19,20)17-9-7-16(8-10-17)14(18)12(2)15/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYUQNJCZZCAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


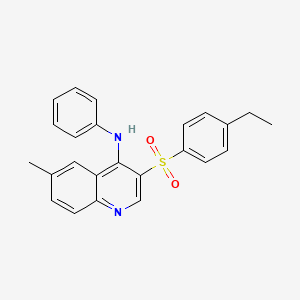
![ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B3007053.png)
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3007055.png)

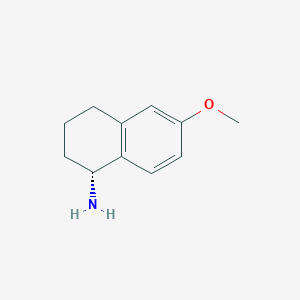

![N-(3,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3007060.png)
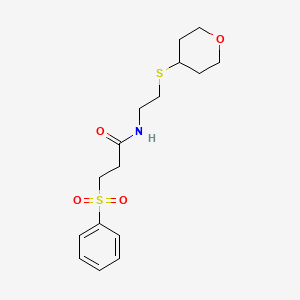

![9-Ethoxy-2-oxadispiro[2.0.44.23]decane](/img/structure/B3007066.png)
